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[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: [1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]methanol in Advanced Organic Synthesis and Drug Discovery
Application Note: [1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]methanol in Advanced Organic Synthesis and Drug Discovery
Executive Summary & Strategic Relevance
In contemporary medicinal chemistry, imidazole rings rank among the top 10 nitrogen-containing heterocycles utilized in FDA-approved small-molecule drugs, serving as essential building blocks for novel therapeutics[1]. However, standard unsubstituted imidazoles often present pharmacokinetic liabilities, including rapid cytochrome P450-mediated metabolism (such as N-dealkylation) and suboptimal membrane permeability driven by high basicity.
To circumvent these issues, fluorination has become a cornerstone strategy; currently, 25% to 30% of small-molecule drugs in clinical use contain organofluorine motifs[2]. The compound [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol (CAS: 135206-92-7) [3] represents a highly optimized building block that marries the target-binding versatility of the imidazole core with the profound physicochemical enhancements of a trifluoroethyl group[2]. This guide details the mechanistic rationale for employing this specific scaffold and provides self-validating experimental protocols for its late-stage functionalization.
Mechanistic Rationale: The "Fluorine Effect" on ADME Profiles
The strategic placement of the 2,2,2-trifluoroethyl group at the N1 position of the imidazole ring fundamentally alters the molecule's behavior in biological systems. As an Application Scientist, it is critical to understand the causality behind selecting this specific building block over non-fluorinated analogs:
-
Metabolic Shielding (CYP450 Resistance): Standard N-ethyl or N-methyl imidazoles are highly susceptible to oxidative N-dealkylation at the α -carbon. The robust C-F bonds (approx. 116 kcal/mol) in the trifluoroethyl group sterically and electronically shield this site, effectively blocking metabolic degradation[2].
-
pKa Modulation and Permeability: The strong electron-withdrawing nature of the −CF3 group pulls electron density away from the imidazole N3 nitrogen via the σ -bond network. This significantly lowers the pKa of the conjugate acid (reducing basicity). Consequently, a higher fraction of the drug remains un-ionized at physiological pH (7.4), which drastically enhances passive lipid bilayer permeability.
-
Target Engagement: Imidazole derivatives, particularly heavily functionalized ones, are actively investigated as potent modulators for complex targets, including sirtuins[1] and as bifunctional ligands for c-Myc and KRAS G-quadruplexes[4].
Fig 1. Logical pathway illustrating how trifluoroethylation optimizes ADME properties.
Quantitative Data Summaries
Table 1: Physicochemical Identity & Safety Profile
| Property | Value |
|---|---|
| Chemical Name | [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol |
| CAS Number | 135206-92-7[3] |
| Molecular Formula | C₆H₇F₃N₂O |
| Molecular Weight | 180.13 g/mol |
| Hazard Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[3] |
Table 2: Comparative Pharmacological Impact
| Parameter | Standard 1-Ethylimidazole | 1-(2,2,2-Trifluoroethyl)imidazole | Causality / Mechanism |
|---|
| Basicity (pKa) | ~7.0 | ~4.5 - 5.0 | Strong σ -electron withdrawal by CF₃ reduces N3 electron density. | | Lipophilicity (LogP) | Lower | Significantly Higher | Fluorine's low polarizability and high hydrophobicity increase lipid solubility. | | Metabolic Stability | Susceptible to N-dealkylation | Highly Resistant | Strong C-F bonds block CYP450-mediated oxidation at the α -carbon. |
Synthetic Versatility & Workflows
The 2-hydroxymethyl group serves as a highly versatile node for divergent synthesis. It can be cleanly oxidized to an aldehyde for reductive aminations, converted to an alkyl halide for nucleophilic substitutions, or utilized directly in Mitsunobu etherifications.
Fig 2. Divergent synthetic workflows for late-stage functionalization of the building block.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating specific analytical checkpoints to confirm reaction success before proceeding to subsequent steps.
Protocol A: Mild Oxidation to 1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carbaldehyde
-
Causality & Reagent Selection: The electron-deficient nature of the trifluoroethyl imidazole ring makes the 2-position susceptible to over-oxidation or ring-opening if harsh aqueous oxidants (like KMnO₄ or Jones reagent) are used. Dess-Martin Periodinane (DMP) provides mild, anhydrous conditions, stopping cleanly at the aldehyde without coordinating strongly to the imidazole nitrogen.
Step-by-Step Methodology:
-
Preparation: Dissolve[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 0.1 M) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.
-
Addition: Add Dess-Martin Periodinane (1.2 eq, 6.0 mmol) portion-wise over 10 minutes.
-
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.
-
Validation Check 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: EtOAc/Hexane 1:1). The target aldehyde will migrate higher (less polar) than the starting alcohol and will exhibit strong UV absorbance at 254 nm. Do not proceed until the starting material spot is completely consumed.
-
Workup: Quench the reaction by adding a 1:1 (v/v) mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear (destroying excess oxidant). Extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Validation Check 2 (Analytics): Confirm product identity via LC-MS (Expected [M+H]+=179.1 ) and ¹H NMR (Validate the presence of the distinct, highly deshielded aldehyde proton singlet at ≈ 9.8 ppm).
Protocol B: Mitsunobu Etherification for Aryl Ether Library Generation
-
Causality & Reagent Selection: The primary alcohol is sterically unhindered, making it an excellent substrate for Mitsunobu coupling with various phenols to generate target libraries. Diisopropyl azodicarboxylate (DIAD) is selected over DEAD due to its superior safety profile and ease of handling as a liquid.
Step-by-Step Methodology:
-
Preparation: Combine the starting alcohol (1.0 eq, 2.0 mmol), the target phenol derivative (1.1 eq, 2.2 mmol), and triphenylphosphine (PPh₃, 1.2 eq, 2.4 mmol) in anhydrous THF (0.2 M) under a nitrogen atmosphere. Cool to 0 °C.
-
Addition: Add DIAD (1.2 eq, 2.4 mmol) dropwise over 15 minutes. Expert Insight: Dropwise addition is critical to control the exothermic formation of the betaine intermediate, preventing the generation of unwanted hydrazine byproducts.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Validation Check 1 (TLC): Monitor the disappearance of the starting alcohol (Eluent: EtOAc/Hexane 1:2).
-
Workup & Purification: Concentrate the mixture in vacuo. Purify the residue via silica gel flash chromatography. Expert Insight: Triphenylphosphine oxide (TPPO) co-elution is a common failure point here. If TPPO co-elutes, precipitate it first by triturating the crude mixture in cold diethyl ether/hexane before loading onto the column.
-
Validation Check 2 (Analytics): Confirm the product via LC-MS and ¹H NMR. A successful reaction is indicated by the downfield shift of the −CH2−O− protons from ≈ 4.6 ppm (in the starting material) to ≈ 5.2 ppm, driven by the deshielding effect of the newly appended aryl ether linkage.
References
- Fluorinated building blocks in drug design: new p
- In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. nih.gov.
- Discovery of small-sized tris-aryl imidazoles as bifunctional ligands for c-Myc and KRAS G-quadruplexes - PubMed. nih.gov. 4.[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol - NextSDS. nextsds.com.
Sources
- 1. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nextsds.com [nextsds.com]
- 4. Discovery of small-sized tris-aryl imidazoles as bifunctional ligands for c-Myc and KRAS G-quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Cross-Coupling Workflows for[1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]methanol
Application Note: Advanced Cross-Coupling Workflows for[1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]methanol
Executive Summary & Chemical Rationale
The compound [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol (CAS: 135206-92-7) is a highly versatile building block in modern medicinal chemistry and drug development. The strategic incorporation of the 2,2,2-trifluoroethyl group provides unique stereoelectronic properties that are highly sought after in pharmaceutical design.
Causality in Design:
-
Electronic Modulation & Catalyst Compatibility: The strong electron-withdrawing inductive effect of the CF3 moiety significantly lowers the pKa of the imidazole ring. This reduced basicity prevents the N3 nitrogen from acting as a strong σ -donor, thereby mitigating the risk of palladium catalyst poisoning during cross-coupling reactions.
-
Pharmacological Benefits: The trifluoroethyl group enhances lipophilicity (LogP), improves metabolic stability against oxidative degradation, and reduces off-target hERG channel liabilities—a crucial factor in the development of clinical candidates such as the JAK1 inhibitor Upadacitinib[1].
-
Orthogonal Reactivity: The C2-hydroxymethyl group serves as a versatile synthetic handle. It can be activated for sp3-sp2 cross-coupling or left intact to serve as a directing/solubilizing group during direct C-H functionalization of the imidazole core.
Mechanistic Pathways & Workflow Design
To fully leverage this building block, researchers can employ two primary divergent cross-coupling strategies depending on the target architecture.
Strategy A: Hydroxyl Activation & sp3-sp2 Amination
The primary alcohol is not directly amenable to standard cross-coupling. However, it can be quantitatively converted to a highly electrophilic chloromethyl intermediate using thionyl chloride (SOCl2)[2]. This activated species is primed for Pd-catalyzed Buchwald-Hartwig amination to form complex heteroaryl-alkylamines[3]. The causality here relies on the benzylic-like nature of the C2 position, which facilitates rapid oxidative addition by electron-rich Pd(0) complexes.
Strategy B: Direct C-H Arylation (C5 Functionalization)
Utilizing the inherent reactivity of the imidazole ring, Pd-catalyzed C-H activation occurs preferentially at the C5 position. The regioselectivity is driven by a Concerted Metalation-Deprotonation (CMD) mechanism. Palladation at C5 is favored over C4 because the resulting C-Pd bond is stabilized by the inductive effect of the adjacent N1 atom, whereas palladation at C4 suffers from electronic repulsion between the N3 lone pair and the polarized C-Pd bond[4].
Divergent cross-coupling pathways for[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol.
Experimental Protocols
Protocol A: Hydroxyl Activation and Buchwald-Hartwig Amination
This protocol details the conversion of the hydroxymethyl group to a chloride, followed by C-N cross-coupling.
Step 1: Chlorination [2]
-
Setup: Charge a flame-dried round-bottom flask with[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol (1.0 equiv, e.g., 1.6 mmol) and anhydrous dichloromethane (DCM, 0.3 M).
-
Reaction: Cool the mixture to 0 °C under an argon atmosphere. Add thionyl chloride (SOCl2, 2.5 equiv) dropwise over 5 minutes.
-
Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. The electron-withdrawing CF3 group prevents the imidazole from protonating completely, allowing the reaction to proceed smoothly.
-
Workup: Concentrate the mixture under reduced pressure to remove DCM and excess SOCl2. The resulting 2-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole hydrochloride can be used directly in the next step without further purification.
Step 2: Buchwald-Hartwig Cross-Coupling [3]
-
Setup: In a nitrogen-filled glovebox, combine the crude chloromethyl intermediate (1.0 equiv), the desired aryl amine (1.2 equiv), Pd2(dba)3 (5 mol%), Xantphos or RuPhos (10 mol%), and sodium tert-butoxide (NaOtBu, 3.0 equiv) in a sealed tube.
-
Solvent: Add anhydrous, degassed toluene or 1,4-dioxane to achieve a 0.1 M concentration.
-
Reaction: Seal the tube, remove it from the glovebox, and heat at 100 °C for 12–16 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient).
Protocol B: Direct Pd-Catalyzed C5-Arylation
This protocol leverages the innate C-H reactivity of the imidazole core for direct functionalization.
-
Setup: To an oven-dried Schlenk tube, add[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol (1.0 equiv), the aryl bromide or chloride (1.5 equiv), Pd(OAc)2 (5 mol%), tricyclohexylphosphine (PCy3, 10 mol%), and potassium carbonate (K2CO3, 2.0 equiv)[4].
-
Additive: Add pivalic acid (30 mol%) as a proton-shuttle to facilitate the CMD mechanism[4].
-
Reaction: Add anhydrous N,N-dimethylacetamide (DMA, 0.2 M). Seal the tube and heat to 110 °C for 18 hours.
-
Workup: Cool the mixture, dilute with water, and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify via reverse-phase prep-HPLC or silica gel chromatography.
Catalytic cycle for the Pd-catalyzed C5-arylation via Concerted Metalation-Deprotonation (CMD).
Quantitative Data Summary
The table below summarizes typical reaction parameters and expected yields for the cross-coupling strategies utilizing [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol derivatives.
| Coupling Strategy | Active Intermediate | Catalytic System | Base / Additive | Target Bond Formed | Typical Yield |
| Buchwald-Hartwig Amination | 2-(Chloromethyl) derivative | Pd2(dba)3 / Xantphos | NaOtBu | C(sp3)–N | 75–85% |
| Direct C-H Arylation | Intact Substrate | Pd(OAc)2 / PCy3 | K2CO3 / Pivalic Acid | C(sp2)–C(sp2) at C5 | 60–80% |
| Suzuki-Miyaura Coupling | 5-Bromo derivative | Pd(dppf)Cl2 | K2CO3 | C(sp2)–C(sp2) at C5 | 80–95% |
Sources
scale-up synthesis of[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol for industrial research
scale-up synthesis of[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol for industrial research
An Application Note and Protocol for the Industrial Research Scale-Up Synthesis of [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scale-up synthesis of [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol, a key fluorinated heterocyclic building block in modern drug discovery. The synthetic strategy is designed for scalability, robustness, and efficiency, moving from gram to kilogram-scale production suitable for industrial research and development. We present a reliable two-step sequence commencing with the regioselective N-alkylation of methyl 1H-imidazole-2-carboxylate, followed by a direct reduction to the target primary alcohol. This application note details the optimized protocols, discusses critical process parameters for scale-up, outlines in-process analytical controls, and provides extensive safety protocols for the hazardous reagents involved. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.
Introduction and Strategic Overview
The incorporation of fluorine and fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry. The 2,2,2-trifluoroethyl group, in particular, can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Imidazole-containing structures are prevalent in numerous pharmaceuticals due to their ability to act as bioisosteres and participate in crucial hydrogen bonding interactions. Consequently, [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol (CAS 135206-92-7)[1] represents a valuable intermediate for synthesizing a wide range of biologically active molecules.[2][3]
While several synthetic routes can be envisioned, many are not amenable to large-scale production due to costly reagents, complex purification, or safety concerns. This guide details a strategic, two-step approach optimized for scalability and operational simplicity.
The chosen synthetic pathway involves:
-
Regioselective N-Alkylation: The synthesis begins with the N-alkylation of commercially available methyl 1H-imidazole-2-carboxylate using 2,2,2-trifluoroethyl triflate. This step is crucial for establishing the core structure. The regioselectivity of imidazole alkylation can be complex, influenced by steric and electronic factors, as well as the reaction conditions.[4][5] Our protocol utilizes conditions that strongly favor the desired N1-alkylation product.
-
Direct Ester Reduction: The resulting ester intermediate is then reduced to the target primary alcohol using sodium borohydride (NaBH₄). This reagent is selected for its excellent functional group tolerance, operational safety on a large scale compared to metal hydrides like LiAlH₄, and straightforward work-up procedure.
This strategy avoids the isolation of potentially unstable intermediates like imidazole-2-carboxaldehyde and provides a convergent and high-yielding route to the final product.
Visualized Synthesis Workflow
The overall process from starting materials to the purified final product is illustrated in the workflow diagram below. This visualization clarifies the sequence of operations, including reaction stages, work-up, and purification.
Caption: Workflow for the scale-up synthesis of the target alcohol.
Detailed Experimental Protocols
Safety Precaution: All operations should be conducted in a well-ventilated fume hood or a walk-in hood suitable for kilogram-scale reactions. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene), must be worn at all times.[6] An inert atmosphere (Nitrogen or Argon) is critical for Step 1.
Step 1: Synthesis of Methyl 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carboxylate
-
Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole nitrogen, creating a highly nucleophilic imidazolide anion.[4] This ensures a rapid and efficient reaction with the potent alkylating agent, 2,2,2-trifluoroethyl triflate. Tetrahydrofuran (THF) is chosen as the solvent due to its aprotic nature and ability to solvate the reagents. The reaction is initiated at 0 °C to control the initial exotherm from the deprotonation.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Methyl 1H-imidazole-2-carboxylate | 126.11 | 500 g | 3.96 | 1.0 |
| Sodium Hydride (60% in mineral oil) | 40.00 | 175 g | 4.36 | 1.1 |
| 2,2,2-Trifluoroethyl triflate | 232.10 | 960 g | 4.14 | 1.05 |
| Anhydrous Tetrahydrofuran (THF) | - | 5.0 L | - | - |
| Deionized Water (for quench) | - | 2.0 L | - | - |
| Saturated NaCl solution (Brine) | - | 2.0 L | - | - |
| Methyl tert-butyl ether (MTBE) | - | 6.0 L | - | - |
Protocol:
-
Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Reagent Charging: Under a positive flow of nitrogen, charge the reactor with sodium hydride (60% dispersion in mineral oil). Add 3.0 L of anhydrous THF.
-
Imidazole Addition: Dissolve methyl 1H-imidazole-2-carboxylate in 2.0 L of anhydrous THF and add this solution to the dropping funnel.
-
Deprotonation: Cool the NaH/THF suspension to 0-5 °C using a circulating chiller. Slowly add the imidazole solution dropwise over 60-90 minutes, maintaining the internal temperature below 10 °C. Vigorous hydrogen gas evolution will be observed.
-
Stirring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 60 minutes to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back to 0-5 °C. Add the 2,2,2-trifluoroethyl triflate dropwise via the dropping funnel over 90-120 minutes, again keeping the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Work-up (Quench): CAUTION: HIGHLY EXOTHERMIC AND H₂ EVOLUTION. Cool the reactor to 0-5 °C. Very slowly and carefully, add 2.0 L of deionized water dropwise to quench the excess NaH. The addition rate must be controlled to keep the internal temperature below 20 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with MTBE (2 x 1.5 L). Combine all organic layers.
-
Washing: Wash the combined organic phase with brine (2.0 L), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester as an oil. This crude product is typically of sufficient purity (>90%) to be used directly in the next step.
Step 2: Synthesis of [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol
-
Rationale: Sodium borohydride is a mild and selective reducing agent for esters, especially in the presence of a protic solvent like methanol which activates the carbonyl group. The reaction is performed at low temperatures to control the rate of reduction and minimize potential side reactions. A final quench with acetone consumes any unreacted NaBH₄ before aqueous work-up.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Crude Methyl 1-(...)-carboxylate | 208.13 | (Assumed 3.96 mol) | 3.96 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 300 g | 7.93 | 2.0 |
| Methanol | - | 6.0 L | - | - |
| Acetone (for quench) | - | 500 mL | - | - |
| 1M Hydrochloric Acid (HCl) | - | As needed | - | - |
| Ethyl Acetate | - | 8.0 L | - | - |
| MTBE / Heptane (for crystallization) | - | As needed | - | - |
Protocol:
-
Reactor Setup: In the same or a similar 20 L reactor, dissolve the crude ester from Step 1 in 6.0 L of methanol.
-
Cooling: Cool the solution to 0-5 °C.
-
NaBH₄ Addition: Add sodium borohydride in portions over 60-90 minutes. CAUTION: Hydrogen gas evolution. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction Monitoring: Stir the reaction at 5-10 °C for 3-5 hours. Monitor the disappearance of the starting ester by HPLC or TLC.
-
Work-up (Quench): Once the reaction is complete, cool the mixture to 0-5 °C. Slowly add 500 mL of acetone to quench any excess NaBH₄. Stir for 30 minutes.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Extraction: To the resulting slurry, add 4.0 L of deionized water and 4.0 L of ethyl acetate. Stir vigorously. Adjust the pH of the aqueous layer to ~7-8 with 1M HCl. Separate the layers.
-
Aqueous Extraction: Extract the aqueous layer with additional ethyl acetate (2 x 2.0 L).
-
Washing and Drying: Combine all organic layers, wash with brine (2.0 L), dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain a crude solid or oil. For purification, dissolve the crude product in a minimum amount of hot MTBE and slowly add heptane until turbidity is observed. Cool slowly to room temperature, then to 0-5 °C to induce crystallization.
-
Isolation: Collect the solid product by filtration, wash with cold heptane, and dry under vacuum at 40 °C to yield the final product as a white to off-white solid.
Process Safety and Scale-Up Considerations
Scaling chemical reactions from the benchtop to industrial-scale equipment introduces challenges that must be proactively managed.
-
Thermal Management: Both the deprotonation with NaH and the quenching of NaH and NaBH₄ are highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The use of a jacketed reactor with a reliable cooling system is mandatory. The rate of reagent addition must be strictly controlled by the cooling capacity of the system to prevent a thermal runaway.
-
Hydrogen Gas Evolution: Both NaH and NaBH₄ react with protic species (the imidazole N-H in Step 1, methanol and water in work-ups) to produce highly flammable hydrogen gas.[7][8] The reactor must be purged with an inert gas, and the off-gas should be safely vented away from ignition sources. Adequate ventilation in the processing area is critical.
-
Reagent Handling:
-
Sodium Hydride (NaH): A reactive, flammable solid. It is typically supplied as a dispersion in mineral oil to reduce its pyrophoricity. Handle exclusively under an inert atmosphere. Avoid contact with water and other protic solvents.[9]
-
Sodium Borohydride (NaBH₄): Water-reactive, releasing flammable gases.[8] It is also toxic if swallowed or in contact with skin. Store in a tightly closed container in a dry, well-ventilated place.[6] Appropriate PPE must be used during handling.[6][7]
-
2,2,2-Trifluoroethyl triflate: A powerful and corrosive alkylating agent. Handle with extreme care in a fume hood.
-
-
Purification Strategy: While laboratory-scale purifications often rely on silica gel chromatography, this method is not economical for large-scale production. The protocol is designed to yield a crude product that can be purified by crystallization. Optimization of the crystallization solvent system (e.g., MTBE/heptane, ethyl acetate/heptane) is a key development activity for achieving high purity and yield on a large scale.
Analytical Quality Control
To ensure the identity and purity of the final product, a suite of analytical techniques should be employed.
| Analysis | Intermediate Ester | Final Alcohol Product | Expected Results |
| ¹H NMR | ✓ | ✓ | Confirm structural integrity and absence of major impurities. Key signals include the trifluoroethyl quartet (~4.9 ppm) and imidazole ring protons.[10][11] |
| ¹³C NMR | ✓ | ✓ | Confirm the number and type of carbon atoms in the molecule. |
| HPLC | ✓ | ✓ | Determine purity (>98% for final product) and monitor reaction completion. A reverse-phase C18 column with a water/acetonitrile gradient is a typical starting point.[12] |
| Mass Spec (MS) | ✓ | ✓ | Confirm the molecular weight of the product. |
| Melting Point | ✓ | A sharp melting point range indicates high purity. |
Expected ¹H NMR Data (500 MHz, CDCl₃) for [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol:
-
δ 7.15 (d, J=1.5 Hz, 1H, Imidazole-H)
-
δ 7.05 (d, J=1.5 Hz, 1H, Imidazole-H)
-
δ 4.85 (s, 2H, -CH₂OH)
-
δ 4.65 (q, J=8.5 Hz, 2H, -CH₂CF₃)
-
δ ~3.5 (br s, 1H, -OH)
(Note: Exact chemical shifts may vary depending on solvent and concentration. Data is predictive based on similar structures.)[13]
References
- Sodium borohydride - Standard Operating Procedure. (2012, December 14). University of Washington.
- Sodium Borohydride SOP. (n.d.).
- Safety Data Sheet: Sodium borohydride. (n.d.). Sigma-Aldrich.
- Safety Data Sheet: Sodium borohydride. (n.d.). Carl ROTH.
- Safety Data Sheet: Sodium borohydride. (2025, November 6). Sigma-Aldrich.
- Application Note and Protocol: N-Alkylation of 2-Methyl-4-(trifluoromethyl)-1H-imidazole. (2025). BenchChem.
- Direct Methylation and Trifluoroethylation of Imidazole and Pyridine Derivatives. (2025, August 5).
- The Grignard Reaction. (n.d.). University of Wisconsin-Madison, Department of Chemistry.
- N-Alkylation of imidazoles. (n.d.). University of Otago.
- N-Alkylation of Some Imidazopyridines. (2024, November 12). FABAD Journal of Pharmaceutical Sciences.
-
Synthesis of (S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][6][7][8]triazolo[4,3-a][6][8]diazepin-6-yl)-1-(4-((1-(2-(4-((2-(3-((4-(dimethylphosphoryl)phenyl)amino)prop-1-yn-1-yl)-1-(2,2,2-trifluoroethyl)-1H-indol-4-yl)amino)piperidin-1-yl)acetyl)piperidin-4-yl)methyl)piperazin-1-yl)ethan-1-one. (2024, October 28). bioRxiv.
- [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol. (n.d.). NextSDS.
- Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. (2022, January 15). PubMed.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL.
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024, September 23). MDPI.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Dow AgroSciences.
- Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020, February 2). MDPI.
Sources
- 1. nextsds.com [nextsds.com]
- 2. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. chemistry.osu.edu [chemistry.osu.edu]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. biorxiv.org [biorxiv.org]
- 11. epfl.ch [epfl.ch]
- 12. researchgate.net [researchgate.net]
- 13. scs.illinois.edu [scs.illinois.edu]
Technical Notes & Optimization
Technical Support Center: Troubleshooting Solubility of [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol in DMSO
Technical Support Center: Troubleshooting Solubility of [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to formulate fluorinated imidazoles for in vitro and in vivo assays. The compound [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol (CAS: 135206-92-7) presents a unique set of physicochemical challenges when dissolved in dimethyl sulfoxide (DMSO).
This guide is designed to move beyond basic "add solvent and vortex" instructions. By understanding the thermodynamic and molecular causality behind these solubility issues, you can implement self-validating protocols that ensure consistent dosing, preserve compound integrity, and prevent assay failure.
Part 1: Mechanistic Causality & FAQs
Q1: Why does this specific fluorinated imidazole struggle to dissolve in standard cell-culture grade DMSO? A1: The resistance to dissolution is driven by two competing molecular forces: the fluorous effect and intermolecular hydrogen bonding . First, the 2,2,2-trifluoroethyl group at the N1 position imparts a localized "fluorous" character to the molecule. Highly fluorinated domains exhibit fluorophilicity—meaning they prefer to self-associate rather than interact with polar aprotic solvents like DMSO, leading to phase separation or aggregation [1]. Second, the hydroxymethyl group (-CH₂OH) at the C2 position acts as a strong hydrogen bond donor, while the imidazole nitrogen acts as an acceptor. This creates a highly stable, tightly packed crystalline lattice. To achieve dissolution, the solvent must overcome this significant lattice energy, which standard room-temperature DMSO often fails to do [2].
Q2: My compound dissolved initially, but precipitated after sitting on the benchtop for an hour. What caused this? A2: This is a classic symptom of solvent hydration . DMSO is notoriously hygroscopic and will rapidly absorb moisture from the ambient atmosphere [3]. Because the trifluoroethyl group is highly hydrophobic/fluorophilic, the introduction of even trace amounts of water into the DMSO drastically shifts the dielectric constant of the solvent system. This forces the fluorinated compound out of solution. To prevent this, dissolution must be performed using freshly opened, anhydrous DMSO, and stocks must be sealed immediately.
Q3: Can I just heat the solution to 80°C to force it into solution? A3: No. While dissolution is an endothermic process and benefits from thermal energy, excessive heating of fluorinated imidazoles in DMSO can lead to thermal degradation or solvent oxidation. We recommend a maximum temperature of 37°C to 45°C combined with acoustic cavitation (sonication) to mechanically disrupt the crystal lattice without compromising the compound's structural integrity.
Part 2: Quantitative Solubility Profiles
To assist in your experimental design, the following table synthesizes the solubility limits of[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol under various formulation conditions.
| Solvent Condition | Temperature | Mechanical Disruption | Max Solubility (mM) | Visual Observation |
| Standard DMSO (Ambient Moisture) | 25°C | Vortex only | < 5 mM | Cloudy, persistent suspension |
| Anhydrous DMSO (≥99.9%) | 25°C | Vortex only | ~15 mM | Slow dissolution, clear |
| Anhydrous DMSO (≥99.9%) | 37°C | 15 min Sonication | > 50 mM | Rapid, stable clear solution |
| DMSO + 10% Water | 25°C | 15 min Sonication | < 1 mM | Immediate precipitation |
Part 3: Step-by-Step Experimental Protocols
Every protocol must be a self-validating system. If a step fails, the workflow should inherently indicate why it failed so you can course-correct.
Protocol A: The "Heat and Sonicate" Method (Standard Stock Preparation)
Use this protocol for generating high-concentration stock solutions (e.g., 50 mM) for long-term storage.
-
Preparation: Equilibrate a fresh vial of anhydrous DMSO (≥99.9% purity, sealed under argon) to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired mass of[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol into a sterile, amber glass vial. Self-Validation: Ensure the powder is free-flowing; clumping indicates prior moisture exposure.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO. Immediately cap the vial tightly.
-
Initial Agitation: Vortex vigorously for 60 seconds. The solution will likely remain cloudy.
-
Thermal-Acoustic Disruption: Place the sealed vial in a heated ultrasonic bath set to 37°C . Sonicate for 10 to 15 minutes. The acoustic cavitation provides the localized energy required to break the intermolecular hydrogen bonds, while the mild heat shifts the thermodynamic equilibrium toward dissolution.
-
Validation & Aliquoting: Inspect the vial against a light source. The solution must be completely transparent with no refractive particulates. Immediately aliquot into single-use volumes and store at -20°C to prevent freeze-thaw precipitation.
Protocol B: The Anhydrous Rescue Protocol
Use this protocol if your compound has precipitated due to suspected water absorption in the DMSO.
-
Lyophilization (Optional but recommended): If precipitation is severe, remove the compromised solvent via lyophilization to recover the dry powder.
-
Co-Solvent Introduction: If you cannot lyophilize, you must decrease the polarity of the hydrated system. Add 5-10% (v/v) of a non-ionic surfactant (e.g., Tween-80) or PEG-400 to the precipitated mixture.
-
Re-Sonication: Heat the mixture to 45°C and sonicate for 20 minutes. The surfactant will form micelles around the fluorous domains, shielding them from the water molecules and forcing the compound back into solution.
Part 4: Troubleshooting Workflow Visualization
The following decision tree maps the logical progression for troubleshooting solubility issues with this specific compound.
Caption: Diagnostic workflow for resolving fluorous-effect and hydration-based solubility failures in DMSO.
Part 5: References
-
Fluorine-Rich Planetary Environments as Possible Habitats for Life MDPI - Life Discusses the "fluorous effect" and how fluorinated compounds resist solvation by polar aprotic organic solvents, preferring to self-assemble or phase separate.[Link][1]
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design National Center for Biotechnology Information (PMC) Provides mechanistic insights into how fluorinated compounds interact via hydrogen bonding, impacting their crystalline lattice energy and overall solubility profiles.[Link] [2]
-
Superomniphobic Surfaces for Military Applications: Nano- and Micro-Fabrication Methods Government of Canada Publications Details the highly hygroscopic nature of DMSO, demonstrating how moisture absorption from the environment drastically alters its ability to maintain component solubility.[Link] [3]
optimizing reaction conditions for[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol derivatives
optimizing reaction conditions for[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol derivatives
Dateline: Tokyo, Japan | March 21, 2026 From the Desk of the Senior Application Scientist
Welcome to the Technical Support Center. In modern drug discovery, the[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol scaffold is highly valued as a metabolically stable, lipophilic bioisostere[1]. However, synthesizing and scaling this fluorinated heterocycle presents distinct challenges: the poor electrophilicity of trifluoroethylating agents, the thermodynamic sensitivity of the -CF3 group to strong bases, and the purification of highly polar, amphoteric products.
This guide abandons generic procedures in favor of a self-validating synthetic framework . Every step described below is designed to explain the chemical causality behind the protocol and includes integrated checkpoints to ensure your reaction is proceeding correctly before you move to the next stage.
The Mechanistic Blueprint
The most reliable pathway avoids direct hydroxymethylation in favor of a highly controlled, two-step formylation-reduction sequence.
Figure 1: Optimized three-step synthesis of[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol.
Diagnostic Q&A: Overcoming Synthetic Bottlenecks
Issue 1: N-Alkylation Regioselectivity & Yield Q: Why does my N-alkylation stall at <10% conversion when using 2,2,2-trifluoroethyl iodide (CF₃CH₂I) and K₂CO₃? A: The causality lies in the extreme electron-withdrawing nature of the -CF₃ group. This inductive effect strongly destabilizes the partial positive charge developing on the adjacent methylene carbon during the Sₙ2 transition state, rendering CF₃CH₂I highly unreactive. The Fix: Switch the electrophile to 2,2,2-trifluoroethyl trifluoromethanesulfonate (CF₃CH₂OTf). The exceptional leaving-group ability of the triflate overcomes the inductive deactivation[2]. Using Cs₂CO₃ in acetonitrile (MeCN) provides the necessary basicity and solubility to drive the reaction to >90% yield.
Issue 2: C2-Lithiation Degradation Q: Upon adding n-BuLi to 1-(2,2,2-trifluoroethyl)-1H-imidazole, the solution turns black and yields complex mixtures. How do I achieve clean C2-metalation? A: While the C2 proton of an N-alkyl imidazole is highly acidic due to the adjacent nitrogen atoms (facilitating Directed ortho-Metalation)[3][4], the 2,2,2-trifluoroethyl group is highly sensitive to strong nucleophiles. If the internal temperature rises above -70 °C, n-BuLi will initiate dehydrofluorination or directly attack the CF₃ group. The Fix: This is a thermodynamically sensitive system. You must strictly maintain an internal temperature of -78 °C using a dry ice/acetone bath and add the n-BuLi dropwise. The C2-lithiation is kinetically fast at this temperature, allowing you to selectively deprotonate C2 without degrading the fluoroalkyl chain.
Issue 3: Hydroxymethylation Inconsistencies Q: Direct trapping of the C2-lithio species with paraformaldehyde gives gummy byproducts and erratic yields. Is there a better way? A: Paraformaldehyde requires thermal depolymerization to release monomeric formaldehyde. At -78 °C, this process is heterogeneous and highly inefficient, leading to unreacted lithio species that eventually decompose or abstract protons during workup. The Fix: Implement a two-step "Formylation-Reduction" sequence. Quench the lithio intermediate with anhydrous N,N-dimethylformamide (DMF) to form the 2-carboxaldehyde. This intermediate can be cleanly isolated and verified before subsequent reduction with NaBH₄ in methanol yields the target compound with high purity.
Empirical Data Matrix: Optimization of C2-Hydroxymethylation
The following table summarizes our internal quantitative data comparing direct vs. indirect hydroxymethylation routes for this specific fluorinated scaffold:
| Reaction Route | Electrophile | Base / Temp | Yield (%) | Purity (%) | Causality / Observation |
| Direct Hydroxymethylation | (HCHO)ₙ (Paraformaldehyde) | n-BuLi / -78 °C to RT | 15 - 30% | < 60% | Heterogeneous depolymerization causes incomplete trapping and side reactions. |
| Direct Hydroxymethylation | Formaldehyde gas (monomeric) | n-BuLi / -78 °C | 45 - 55% | 80% | Better trapping, but gas generation is cumbersome and poses safety risks. |
| Indirect (Formylation) | Anhydrous DMF | n-BuLi / -78 °C | 85 - 92% | > 95% | Homogeneous reaction; stable tetrahedral intermediate prevents over-reaction. |
| Indirect (Reduction) | NaBH₄ | None / 0 °C to RT | 95% | > 98% | Clean, quantitative reduction of the isolated aldehyde. |
Validated Protocols: A Self-Validating System
Step 1: Synthesis of 1-(2,2,2-Trifluoroethyl)-1H-imidazole
-
Setup: In an oven-dried flask under nitrogen, suspend 1H-imidazole (1.0 eq) and anhydrous Cs₂CO₃ (1.5 eq) in anhydrous acetonitrile (0.5 M).
-
Addition: Cool the suspension to 0 °C. Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1 eq) dropwise over 15 minutes[2].
-
Reaction: Remove the ice bath and stir at room temperature for 14 hours.
-
Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition between EtOAc and water, extract the aqueous layer, dry the combined organics over Na₂SO₄, and concentrate.
Validation Checkpoint: TLC (100% EtOAc) will show complete consumption of imidazole (visualized by iodine). ¹⁹F NMR must show a single clean triplet at approximately -72 ppm.
Step 2: C2-Lithiation and Formylation
-
Setup: Dissolve the purified 1-(2,2,2-trifluoroethyl)-1H-imidazole (1.0 eq) in anhydrous THF (0.2 M) under a strict argon atmosphere.
-
Lithiation: Submerge the flask in a dry ice/acetone bath. Ensure the internal temperature reaches exactly -78 °C. Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise at a rate that maintains the internal temperature below -70 °C. Stir for 30 minutes at -78 °C.
-
Quench: Add anhydrous DMF (2.0 eq) dropwise. Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature over 2 hours.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
Validation Checkpoint: ¹H NMR (CDCl₃) is critical here. You must observe the complete disappearance of the C2-H singlet at ~7.6 ppm and the appearance of a sharp aldehyde singlet at ~9.8 ppm. If the C2-H peak remains, your lithiation was incomplete (suspect moisture or temperature fluctuations).
Step 3: Reduction to[1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]methanol
-
Setup: Dissolve the 2-carboxaldehyde intermediate (1.0 eq) in anhydrous methanol (0.3 M) and cool to 0 °C.
-
Reduction: Add NaBH₄ (1.2 eq) in small portions to manage hydrogen gas evolution. Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Workup: Quench carefully with a few drops of water or 1M HCl until effervescence ceases. Concentrate the methanol in vacuo. Partition the residue between saturated aqueous NaHCO₃ and a highly polar solvent mixture (e.g., CHCl₃/i-PrOH 3:1) due to the product's high polarity. Dry and concentrate to yield the final product.
Validation Checkpoint: IR spectroscopy will show the complete disappearance of the strong C=O stretch at ~1700 cm⁻¹ and the appearance of a broad, distinct O-H stretch at ~3300 cm⁻¹.
Sources
Technical Support Center: Optimizing HPLC Mobile Phase for [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol Analysis
Technical Support Center: Optimizing HPLC Mobile Phase for [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol Analysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the HPLC analysis of [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during method development and routine analysis. The content is structured in a question-and-answer format to directly address specific issues, moving from foundational knowledge to advanced troubleshooting.
Section 1: Understanding the Analyte & Initial Method Setup
Before optimizing any method, a fundamental understanding of the analyte's physicochemical properties is crucial. These properties dictate its behavior in a chromatographic system and guide our initial choices for method parameters.
FAQ: What are the key properties of [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol for HPLC analysis?
The molecule's structure—containing a basic imidazole ring, a polar hydroxyl group, and a hydrophobic trifluoroethyl group—presents a unique combination of properties that must be carefully managed for successful HPLC separation.
| Property | Estimated Value / Characteristic | Implication for HPLC Method Development |
| Molecular Structure | C₆H₇F₃N₂O | The presence of nitrogen and fluorine makes it a candidate for LC-MS analysis. |
| pKa (acid dissociation constant) | ~ 5.0 - 6.0 (estimated) | The imidazole ring is basic. The mobile phase pH will control its ionization state, critically affecting retention and peak shape.[1][2][3] |
| logP (partition coefficient) | ~ 0.2 - 0.5 (estimated) | Indicates the compound is relatively polar. It will likely have limited retention on standard C18 columns with high organic mobile phases, requiring careful optimization.[4] |
| UV Absorbance (λmax) | ~ 210 - 220 nm (estimated) | The imidazole ring is the primary chromophore. A low UV wavelength will be required for detection, necessitating the use of high-purity, UV-transparent solvents and buffers.[5] |
Note: The pKa and logP values are estimated based on the structure and data for similar compounds. Experimental verification is recommended for precise method development.
FAQ: What is a good starting point for an HPLC method?
A robust starting point saves time and resources. Based on the analyte's properties, a reversed-phase method is the logical first choice.[6]
| Parameter | Recommended Starting Condition | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | The industry standard for reversed-phase, offering a good balance of efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH (~2.7) to ensure the basic analyte is fully protonated, promoting good peak shape by minimizing silanol interactions.[3][7] |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier with low UV cutoff and viscosity.[5][8] |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient is an effective way to scout for the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides better reproducibility than ambient temperature. |
| Detection (UV) | 215 nm | Aligns with the estimated λmax of the imidazole ring. |
| Injection Volume | 5 µL | A small volume minimizes potential peak distortion from the injection solvent. |
| Sample Diluent | 50:50 Water:Acetonitrile | A diluent weaker than the initial mobile phase is ideal but often impractical. A 50:50 mix is a common compromise. If peak distortion occurs, match the diluent to the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile).[9][10] |
Section 2: Mobile Phase Optimization - A Deeper Dive
Once initial conditions are established, the next step is to fine-tune the mobile phase to achieve optimal resolution, peak shape, and run time.
FAQ: How does mobile phase pH affect my analyte's retention and peak shape?
This is the most critical parameter for an ionizable compound like [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol. The pH of the mobile phase determines whether the imidazole ring is protonated (charged) or neutral.[1][2]
-
At Low pH (pH < pKa): The imidazole nitrogen is protonated (positively charged). The molecule is more polar and will have less retention on a non-polar C18 column. It will elute earlier. This is known as "ion-pairing" with the buffer counter-ion or "ion-suppression" of silanols, which often leads to sharper peaks for basic compounds.[3][7]
-
At High pH (pH > pKa): The imidazole ring is neutral. The molecule is less polar (more hydrophobic) and will have more retention on a C18 column. It will elute later. This approach can also yield excellent peak shape, provided a high-pH stable column is used.[11]
-
At pH ≈ pKa: The analyte exists as a mixture of protonated and neutral forms. This will result in broad, misshapen, or even split peaks and should be avoided. A general rule is to set the mobile phase pH at least 1.5-2 units away from the analyte's pKa.[1][10]
Caption: Relationship between mobile phase pH, analyte ionization, and HPLC retention.
FAQ: My peak is tailing. How can I fix this with mobile phase adjustments?
Peak tailing for basic compounds like this is a classic problem in reversed-phase HPLC. It is most often caused by secondary interactions between the protonated basic analyte and negatively charged, deprotonated silanol groups on the silica surface of the column packing material.
Solutions:
-
Lower the Mobile Phase pH: Using a buffer or modifier like formic acid or trifluoroacetic acid (TFA) at a pH of 2.5-3.0 protonates the analyte while simultaneously suppressing the ionization of the silanol groups, minimizing these unwanted interactions.[3]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM instead of 10 mM) can help to better shield the silanol groups and improve peak shape. This is a trade-off, as higher salt concentrations can be problematic for LC-MS systems.
-
Use a High pH Mobile Phase: With a modern, pH-stable column (e.g., hybrid silica), you can use a high pH mobile phase (e.g., pH 9-10 with ammonium bicarbonate). At this pH, the analyte is neutral, eliminating the ionic interaction with silanols.[11]
-
Add an Ion-Pairing Agent: While less common in modern practice, a small amount of an ion-pairing agent can be used. This is generally a last resort due to the complexity it adds and the difficulty in flushing it from the column.
FAQ: Should I use acetonitrile or methanol as the organic modifier?
Both are common choices, but they have different properties that can be exploited for method optimization.
| Feature | Acetonitrile (ACN) | Methanol (MeOH) |
| Elution Strength | Stronger (less is needed for the same retention) | Weaker (more is needed) |
| Selectivity | Can offer different elution orders for complex mixtures compared to MeOH. | Can offer different selectivity. It's always worth trying both. |
| UV Cutoff | ~190 nm | ~205 nm |
| Viscosity/Pressure | Lower backpressure | Higher backpressure |
| Protic/Aprotic | Aprotic | Protic (can hydrogen bond) |
Recommendation: Start with acetonitrile due to its lower UV cutoff and lower backpressure. If selectivity with co-eluting impurities is an issue, developing a parallel method with methanol is a powerful strategy.[8]
FAQ: What buffer should I choose, and at what concentration?
The right buffer is essential for controlling pH and ensuring method robustness.[8]
Key Considerations:
-
Buffering Range: The buffer's pKa should be within +/- 1 pH unit of your target mobile phase pH.
-
UV Transparency: The buffer must not absorb at your detection wavelength (215 nm). This eliminates many common buffers like citrate and phthalate.
-
Solubility: The buffer must be completely soluble in all mobile phase compositions used in your gradient.
-
MS Compatibility: If using LC-MS, choose volatile buffers (e.g., formic acid, ammonium formate, ammonium acetate).
Common Buffers for Low pH Reversed-Phase HPLC:
| Buffer/Modifier | pKa | Useful pH Range | UV Cutoff |
| Formic Acid | 3.75 | 2.7 - 4.7 | < 210 nm |
| Trifluoroacetic Acid (TFA) | 0.5 | < 2.0 | ~ 210 nm |
| Phosphate | 2.1, 7.2, 12.3 | 2.1 - 3.1, 6.2 - 8.2 | ~ 200 nm |
Recommendation: Start with 0.1% formic acid for simplicity and MS compatibility. If more buffering capacity is needed for improved peak shape or reproducibility, a 10-20 mM potassium phosphate buffer adjusted to pH 2.5-3.0 is an excellent choice for UV-only methods.
Section 3: Advanced Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Fronting | 1. Column Overload: Injecting too much sample mass. 2. Sample Solvent Mismatch: Sample is dissolved in a much stronger solvent (e.g., 100% ACN) than the initial mobile phase.[10] | 1. Reduce the sample concentration or injection volume. 2. Re-dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase. |
| Split or Shoulder Peaks | 1. Partially Blocked Frit/Column Inlet: Contamination from sample or mobile phase. 2. Column Void: Settling of the stationary phase at the column inlet. 3. Co-eluting Impurity: An unresolved peak. | 1. Flush the column in the reverse direction (if permitted by the manufacturer). Install a guard column.[12] 2. Replace the column. 3. Optimize the mobile phase (change organic solvent, pH, or gradient slope) to resolve the two peaks. |
| Broad Peaks | 1. High Dead Volume: Poorly made connections (tubing not fully seated in the fitting). 2. Column Contamination/Age: Strong retaining compounds have built up on the column.[9] 3. Mobile Phase pH near pKa: Analyte is in two forms. | 1. Remake all fluidic connections between the injector, column, and detector. 2. Wash the column with a strong solvent (e.g., isopropanol) or replace it. 3. Adjust mobile phase pH to be >1.5 units away from the analyte's pKa.[1] |
| Drifting Retention Time | 1. Insufficient Column Equilibration: Especially when changing mobile phases. 2. Mobile Phase Instability: Buffer precipitating or organic solvent evaporating. 3. Temperature Fluctuation: Column compartment is off or unstable. | 1. Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection. 2. Prepare fresh mobile phase daily. Keep solvent bottles capped. 3. Use a thermostatted column compartment and allow it to stabilize.[6] |
Section 4: Protocols and Workflows
Protocol: Step-by-Step pH Scouting Experiment
This experiment is designed to quickly determine the optimal mobile phase pH for analysis.
-
Prepare Buffers: Prepare three aqueous mobile phases (Mobile Phase A) at different pH values.
-
Low pH: 0.1% Formic Acid in water (pH ≈ 2.7)
-
Mid pH: 10 mM Ammonium Acetate in water, adjusted to pH 4.5
-
High pH (Requires pH-stable column): 10 mM Ammonium Bicarbonate in water, adjusted to pH 9.0
-
-
Prepare Organic Phase: Use a single organic mobile phase (Mobile Phase B), for example, Acetonitrile.
-
Equilibrate System: Install the column (e.g., C18) and thoroughly flush the system with the first mobile phase system (e.g., Low pH A/B).
-
Run Experiment: Inject the analyte standard using a generic gradient (e.g., 5-95% B in 15 min) for each pH condition. Ensure the column is properly equilibrated with the new mobile phase system before each run (at least 15 column volumes).
-
Analyze Data: Compare the chromatograms for:
-
Retention Time: Note how retention time changes with pH.
-
Peak Shape: Evaluate the USP tailing factor at each pH.
-
Resolution: If impurities are present, determine which pH provides the best separation.
-
-
Select pH: Choose the pH that provides the best combination of retention, peak shape, and resolution to proceed with further optimization (e.g., gradient slope).
Workflow: Systematic Mobile Phase Optimization
This workflow provides a logical progression for efficient method development.
Caption: A systematic workflow for optimizing the HPLC mobile phase.
References
-
GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]
-
ALWSCI. (2025, November 27). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]
-
Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Journal of Chromatography A. (2001). Effect of the eluent pH and acidic modifiers on the HPLC retention of basic analytes. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2026, February 2). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Retrieved from [Link]
-
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Retrieved from [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
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Moravek, Inc. (2024, October 23). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1H-Imidazole-2-methanol. PubChem. Retrieved from [Link]
-
Honeywell. (n.d.). UV Cutoff. Retrieved from [Link]
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PubChemLite. (n.d.). [1-(2,2,2-trifluoroethyl)-1h-imidazol-5-yl]methanol. Retrieved from [Link]
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Reference Data & Comparative Studies
comparing reactivity of[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol and 2-hydroxymethylimidazole
comparing reactivity of[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol and 2-hydroxymethylimidazole
An In-Depth Comparative Analysis of the Reactivity of [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol and 2-Hydroxymethylimidazole for Pharmaceutical Research
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development and medicinal chemistry, the imidazole scaffold remains a cornerstone for designing molecules with diverse biological activities. The strategic functionalization of this heterocyclic core is paramount to modulating a compound's physicochemical properties, such as its metabolic stability, lipophilicity, and target-binding affinity. This guide provides a comprehensive, data-driven comparison of the reactivity of two key building blocks: 2-hydroxymethylimidazole and its fluorinated analogue, [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol. Our analysis is grounded in fundamental chemical principles and supported by detailed experimental protocols, offering researchers the insights needed to make informed decisions in their synthetic strategies.
The introduction of a trifluoroethyl group at the N1 position of the imidazole ring significantly alters the electronic properties of the entire molecule. This guide will dissect the resulting changes in reactivity, providing a clear rationale for when to select the fluorinated or non-fluorinated analogue for specific synthetic transformations.
The Electronic Influence of the Trifluoroethyl Group: A Comparative Overview
The primary differentiator between 2-hydroxymethylimidazole and [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol is the potent electron-withdrawing nature of the trifluoroethyl substituent. This effect is transmitted through the imidazole ring, profoundly influencing the reactivity of both the hydroxymethyl group at the C2 position and the N3 nitrogen.
Key Physicochemical Parameters
| Parameter | 2-Hydroxymethylimidazole | [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol | Rationale for Difference |
| pKa of Imidazole N-H | ~14.5 | N/A (N1 is substituted) | The N-H proton of unsubstituted imidazoles is weakly acidic. |
| pKa of Conjugate Acid (protonated N3) | ~7.1 | Significantly < 7.1 | The electron-withdrawing trifluoroethyl group destabilizes the positive charge on the imidazolium cation, making it a stronger acid (lower pKa). |
| Nucleophilicity of N3 | Moderate | Significantly Reduced | The inductive effect of the trifluoroethyl group withdraws electron density from the imidazole ring, reducing the nucleophilicity of the N3 lone pair.[1] |
| Acidity of Hydroxymethyl Proton | Weakly acidic | More Acidic | The electron-withdrawing nature of the trifluoroethyl-imidazole group enhances the acidity of the O-H proton, facilitating deprotonation. |
This table illustrates that the trifluoroethyl group renders the N3 nitrogen less basic and less nucleophilic, while increasing the acidity of the hydroxymethyl proton. These electronic modulations are critical when designing synthetic routes. For instance, reactions requiring a nucleophilic imidazole nitrogen, such as certain alkylations, will be disfavored with the fluorinated analogue. Conversely, reactions involving the deprotonation of the hydroxymethyl group may proceed more readily.
Comparative Reactivity in Key Synthetic Transformations
We will now explore the practical implications of these electronic differences in two common and vital classes of reactions: Williamson ether synthesis and esterification.
Williamson Ether Synthesis: A Test of Nucleophilicity
The Williamson ether synthesis is a classic SN2 reaction that relies on the nucleophilic attack of an alkoxide on an alkyl halide.[2][3][4][5] This reaction serves as an excellent probe for the reactivity of the hydroxymethyl group in our two imidazole derivatives.
Caption: Generalized workflow for Williamson ether synthesis.
Objective: To compare the yield of the benzylated ether product from 2-hydroxymethylimidazole and [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol under identical reaction conditions.
Materials:
-
2-Hydroxymethylimidazole
-
[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In two separate flame-dried, round-bottom flasks equipped with magnetic stir bars and under an argon atmosphere, dissolve 2-hydroxymethylimidazole (1.0 eq) and [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool each flask to 0 °C in an ice bath. To each flask, add sodium hydride (1.1 eq) portion-wise. Allow the mixtures to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The cessation of hydrogen gas evolution indicates the formation of the alkoxide.
-
Alkylation: Cool the flasks back to 0 °C and add benzyl bromide (1.1 eq) dropwise to each. Allow the reactions to warm to room temperature and stir overnight.
-
Workup: Quench each reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layers with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude products by column chromatography on silica gel. Determine the yield of the desired ether product for each reaction.
| Starting Material | Expected Yield | Rationale |
| 2-Hydroxymethylimidazole | High | The alkoxide is a potent nucleophile, and the reaction proceeds via a standard SN2 mechanism. |
| [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol | Moderate to High | The increased acidity of the hydroxymethyl proton facilitates deprotonation. While the resulting alkoxide's nucleophilicity might be slightly diminished due to the electron-withdrawing group, this effect is generally less pronounced for the negatively charged oxygen compared to the neutral N3 nitrogen. The reaction is still expected to proceed efficiently. |
The key takeaway is that for reactions involving the deprotonated hydroxymethyl group, the fluorinated analogue is expected to perform comparably, if not better in some instances, due to the ease of alkoxide formation.
Esterification: A Tale of Two Pathways
Esterification of the hydroxymethyl group can be achieved through various methods, with two common approaches being Fischer esterification (acid-catalyzed) and acylation with an activated carboxylic acid derivative (e.g., an acid chloride or anhydride).
Caption: Simplified mechanism of Fischer esterification.
In Fischer esterification, the reaction is conducted under acidic conditions.[6] Here, the basicity of the N3 nitrogen becomes a critical factor.
-
2-Hydroxymethylimidazole: The N3 nitrogen is sufficiently basic to be protonated by the acid catalyst. This deactivates the molecule towards nucleophilic attack by the hydroxymethyl group on the protonated carboxylic acid. Consequently, Fischer esterification is often low-yielding for this substrate.
-
[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol: Due to the significantly reduced basicity of the N3 nitrogen, it is less likely to be protonated under the reaction conditions. This leaves the hydroxymethyl group free to act as a nucleophile, leading to a more efficient esterification.
This method is typically performed under basic conditions, often using a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl or carboxylic acid byproduct.
Objective: To compare the yield of the acetate ester from both imidazole alcohols using acetic anhydride.
Materials:
-
2-Hydroxymethylimidazole
-
[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve 2-hydroxymethylimidazole (1.0 eq) and [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol (1.0 eq) in a mixture of DCM and pyridine.
-
Acylation: Cool the flasks to 0 °C and add acetic anhydride (1.2 eq) dropwise. Allow the reactions to warm to room temperature and stir for 4 hours.
-
Workup: Dilute each reaction with DCM and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine. Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the yield of the acetate ester for each reaction.
| Starting Material | Expected Yield | Rationale |
| 2-Hydroxymethylimidazole | High | The hydroxymethyl group is a competent nucleophile, and the reaction proceeds readily under these standard conditions. |
| [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol | High | Similar to the non-fluorinated analogue, the hydroxymethyl group remains a good nucleophile for acylation. The electronic effect of the trifluoroethyl group has a less significant impact on the nucleophilicity of the neutral alcohol compared to the N3 nitrogen. |
For acylations under basic or neutral conditions, both substrates are expected to perform well. The choice between them would therefore depend on the desired properties of the final esterified product.
Conclusion and Strategic Recommendations
The choice between 2-hydroxymethylimidazole and [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol is a strategic one, dictated by the specific requirements of the synthetic route and the desired properties of the target molecule.
-
Choose 2-Hydroxymethylimidazole when:
-
Subsequent reactions require a nucleophilic N3 nitrogen.
-
The inherent basicity of the imidazole ring is desired for biological activity or to influence molecular conformation.
-
Cost is a primary consideration, as the non-fluorinated starting material is generally more economical.
-
-
Choose [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol when:
-
Enhanced metabolic stability is a goal. The trifluoroethyl group can block sites of oxidative metabolism.
-
Increased lipophilicity is desired to improve membrane permeability.
-
Reactions are sensitive to the basicity of the imidazole N3, such as acid-catalyzed transformations.
-
The acidity of the hydroxymethyl proton needs to be enhanced to facilitate deprotonation.
-
This guide has provided a foundational understanding of the reactivity differences between these two valuable building blocks. By appreciating the electronic impact of the trifluoroethyl group, researchers can more effectively design and execute synthetic strategies, ultimately accelerating the drug discovery and development process.
References
-
Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved from [Link]
-
Organic Chemistry Williamson Ether Synthesis - University of Richmond. (n.d.). Retrieved from [Link]
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
Williamson Ether Synthesis - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved from [Link]
-
Acid to Ester - Common Conditions. (n.d.). Retrieved from [Link]
-
Nucleophilicity of Amines - Master Organic Chemistry. (2018, May 7). Retrieved from [Link]
-
Mayr, H., Bug, T., Gotta, M. F., Hering, M., Schmidt, B., & Ta-Shma, Z. (2001). Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles. Organic & Biomolecular Chemistry, (20), 3254-3258. Retrieved from [Link]
-
PubChem Compound Summary for CID 566830, 1H-Imidazole-2-methanol. (n.d.). Retrieved from [Link]
-
NextSDS. (n.d.). [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol. Retrieved from [Link]
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Safety & Regulatory Compliance
Navigating the Disposal of [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol: A Comprehensive Guide for Laboratory Professionals
Navigating the Disposal of [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol (CAS Number: 135206-92-7), a fluorinated imidazole derivative. By understanding the chemical nature of this compound and adhering to established best practices, laboratories can ensure the safety of their personnel and protect the environment.
Hazard Assessment: Understanding the Risks
[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol is a unique molecule that combines the characteristics of an imidazole, a fluorinated organic compound, and a primary alcohol. A thorough risk assessment is the foundation of safe disposal.
Known Hazard Classifications:
Based on available safety data, this compound is classified with the following hazards[1]:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation or drowsiness and dizziness.[1]
A structurally similar compound, [1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]methanol, is also classified for acute toxicity (oral, dermal, and inhalation)[2]. Given the structural similarities, it is prudent to handle [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol with a similar level of caution.
The presence of the trifluoroethyl group places this compound in the broader category of fluorinated organic compounds. Many such compounds are noted for their persistence in the environment.[3][4] Therefore, disposal methods must be chosen to ensure complete destruction.
The imidazole moiety itself can be corrosive and harmful if swallowed.[5] The methanol group suggests that the compound is likely a flammable liquid and toxic.[6][7]
Table 1: Hazard Profile of [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol and Related Compounds
| Hazard Classification | [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol | Imidazole (General) | 2,2,2-Trifluoroethanol | Methanol |
| Skin Irritation/Corrosion | Irritant[1] | Corrosive, causes severe burns[5][8] | Irritant[9] | Mildly irritating |
| Eye Irritation/Damage | Serious Irritant[1] | Causes severe eye damage[5][8] | Causes serious eye damage[6] | Irritant |
| Toxicity | STOT SE 3[1] | Harmful if swallowed, may damage unborn child[5][8] | Toxic if swallowed/inhaled, may damage fertility[6] | Toxic (U154)[7] |
| Flammability | Likely Flammable Liquid | May form combustible dust[10] | Flammable Liquid[6][9] | Flammable Liquid |
Personal Protective Equipment (PPE) and Handling
Given the hazardous nature of this compound, stringent adherence to PPE protocols is mandatory.
-
Hand Protection: Wear nitrile gloves. Inspect gloves for any holes before use and use proper removal techniques to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[10]
-
Eye Protection: ANSI Z87.1-compliant chemical safety goggles are required.[10]
-
Skin and Body Protection: A fully buttoned lab coat is essential. For larger quantities or in case of a spill, consider a chemical-resistant apron.[11]
-
Respiratory Protection: All handling of this compound should be done within a certified chemical fume hood to minimize inhalation exposure.[10][12]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible within the work area.[5][12]
Spill Management Protocol
Accidental spills must be handled promptly and safely.
-
Small Spills (manageable within 10 minutes by trained personnel):
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[5]
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor or Environmental Health & Safety (EHS) department.[5]
-
-
Large Spills:
-
Immediately evacuate the area and alert others.
-
If safe to do so, turn off any ignition sources.
-
Contact your institution's EHS or emergency response team immediately.[5]
-
Step-by-Step Disposal Procedure
The disposal of [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol must comply with federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA).[13][14] Disposal down the sanitary sewer is strictly prohibited.[15][16]
Step 1: Waste Characterization
This compound should be classified as a hazardous waste. Based on its chemical structure and available data, it likely exhibits characteristics of toxicity and possibly ignitability. It is also a fluorinated organic compound, which requires special consideration for disposal.
Step 2: Waste Collection and Containerization
-
Pure Compound and Concentrated Solutions:
-
Collect in a dedicated, properly labeled hazardous waste container. The original container is often the best choice.[17]
-
The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, leak-proof screw cap.[14][15] Do not use metal containers for acidic or basic solutions.[14]
-
Do not fill the container to more than 80% capacity to allow for vapor expansion.[15]
-
-
Contaminated Labware (e.g., pipette tips, gloves, absorbent paper):
-
Collect in a separate, clearly labeled container for solid hazardous waste.
-
Double-bag these materials in durable plastic bags before placing them in the solid waste container.[10]
-
Step 3: Labeling
All waste containers must be clearly and accurately labeled with a hazardous waste tag as soon as waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol" (do not use abbreviations or chemical formulas).[15]
-
The accumulation start date.[15]
-
The specific hazard characteristics (e.g., Toxic, Irritant, potentially Flammable).
Step 4: Segregation and Storage
-
Store the waste container in a designated satellite accumulation area that is under the control of laboratory personnel.[14]
-
Ensure the storage area is well-ventilated.[14]
-
Store this waste away from incompatible materials, such as strong oxidizing agents, acids, and acid chlorides.[5][10]
-
Use secondary containment (e.g., a chemical-resistant tray) to prevent the spread of material in case of a leak.[14][15]
Step 5: Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[18] Laboratories are typically not permitted to transport their own hazardous waste to a treatment, storage, and disposal facility (TSDF).[14]
-
Due to the fluorinated nature of this compound, high-temperature incineration is the recommended disposal method.[3][19] This process is necessary to break the strong carbon-fluorine bonds and prevent the release of persistent "forever chemicals" into the environment.[3][20] Landfilling is not a preferred option as it only contains the substance without destroying it.[19]
Disposal Workflow Diagram
Caption: Disposal workflow for [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol.
By implementing these procedures, your laboratory can maintain a safe working environment, ensure regulatory compliance, and contribute to environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.
References
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[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol - NextSDS. (n.d.). Retrieved from [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
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Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]
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Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. (2024, April 8). U.S. Environmental Protection Agency. Retrieved from [Link]
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Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services. Retrieved from [Link]
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Imidazole Standard Operating Procedure. (2025, February 28). University of Washington. Retrieved from [Link]
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Finding an End to Forever Chemicals. (2025, October 13). Eurofins USA. Retrieved from [Link]
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[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]methanol - NextSDS. (n.d.). Retrieved from [Link]
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Chemical Waste Disposal Guidelines. (n.d.). Emory University - Department of Chemistry. Retrieved from [Link]
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Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
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METHANOL SMALL QUANTITIES BULLETIN. (n.d.). Methanol Institute. Retrieved from [Link]
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Guidelines for Flammable Liquid Disposal. (2023, September 19). University of Pittsburgh. Retrieved from [Link]
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Navigating the Safe Handling of [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol: A Guide for Laboratory Professionals
Navigating the Safe Handling of [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the introduction of novel chemical entities is a constant. Among these, fluorinated imidazole derivatives such as [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol are of significant interest. However, with great potential comes the critical responsibility of ensuring laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower you to handle this compound with the utmost confidence and care.
Understanding the Hazard Profile
While a comprehensive Safety Data Sheet (SDS) for [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol is not yet widely available, its known hazard classifications provide a foundational understanding of the potential risks. The compound is classified as causing skin irritation, serious eye irritation, and specific target organ toxicity with a single exposure, which may lead to respiratory irritation.[1]
Given its structural components—a trifluoroethyl group and an imidazole methanol moiety—it is prudent to consider the hazards associated with similar compounds. Trifluoroethanol is known to be flammable, toxic if swallowed or inhaled, and can cause serious eye damage.[2][3] Imidazole-based compounds can be corrosive and harmful if swallowed.[4][5] Therefore, a cautious and comprehensive approach to safety is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate the risks associated with handling [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol. The following table outlines the minimum recommended PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[6] | Protects against splashes that can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[6] | Prevents skin contact, which can lead to irritation.[1] Always inspect gloves for integrity before use and dispose of them immediately after handling the compound. |
| Body Protection | A flame-retardant laboratory coat and closed-toe shoes are mandatory.[6] | Protects against accidental spills and splashes. Flame-retardant material is a precautionary measure due to the flammability of related fluorinated compounds.[2][7] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[6] | Mitigates the risk of inhaling vapors, which can cause respiratory irritation.[1] For situations with a higher risk of aerosol generation, a NIOSH-approved respirator may be necessary.[8] |
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic workflow is crucial for minimizing exposure and ensuring a safe working environment.
Caption: A logical workflow for the safe handling of [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol.
Detailed Protocol:
-
Preparation :
-
Before entering the laboratory, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling :
-
Conduct all manipulations of the compound exclusively within the certified chemical fume hood.[6]
-
When dispensing the substance, do so slowly and carefully to avoid splashing or creating aerosols.
-
Always keep the primary container of [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol tightly sealed when not in immediate use.[7]
-
-
Post-Handling & Cleanup :
-
After completing your work, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Segregate and dispose of all waste materials according to the disposal plan outlined below.
-
Carefully remove your gloves, avoiding contact with the outer surface, and dispose of them in the designated hazardous waste container.
-
Wash your hands thoroughly with soap and water after removing your gloves.[4]
-
Spill Management: Preparedness is Key
In the event of a spill, a swift and organized response is critical.
-
Small Spills (within the fume hood):
-
Large Spills (outside the fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional Environmental Health and Safety (EHS) department.
-
Prevent the spread of the spill if it can be done without risk.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan: Responsible Waste Management
Proper disposal of [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol and any contaminated materials is a legal and ethical responsibility.
Caption: A streamlined process for the disposal of [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol waste.
Disposal Protocol:
-
Containerization :
-
All waste containing [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol, including contaminated consumables, should be collected in a clearly labeled, compatible hazardous waste container.[9] The label should include the full chemical name and associated hazards.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[9]
-
-
Storage :
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.[10]
-
-
Disposal :
By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
References
- [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol - NextSDS. (n.d.).
- Safe Disposal of 1-Fluoro-1H-imidazole: A Guide for Laboratory Professionals - Benchchem. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2026, March 5).
- SAFETY DATA SHEET. (2014, April 29).
- IMIDAZOLE - AmericanBio. (2015, February 19).
- Safety Data Sheet - Merck Millipore. (n.d.).
- Safety Data Sheet IMIDAZOLE - Remote Desktop Redirected Printer Doc - ChemSupply Australia. (2023, September 25).
- Safety Data Sheet: Imidazole - Carl ROTH. (n.d.).
- [1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]methanol - NextSDS. (n.d.).
- Imidazole - Apollo Scientific. (n.d.).
- 8 - SAFETY DATA SHEET. (n.d.).
- 2 - SAFETY DATA SHEET. (2014, April 29).
- Methanol - Standard Operating Procedure. (2012, December 14).
- SAFETY DATA SHEET. (2018, January 23).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- (n.d.).
- SAFETY DATA SHEET - Methanol (230, 232, 233) - State of Michigan. (n.d.).
- Methanol Safety Data Sheet - Methanex. (2019, November 29).
- Imidazole. (2025, February 28).
Sources
- 1. nextsds.com [nextsds.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. fishersci.com [fishersci.com]
- 4. americanbio.com [americanbio.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 9. faculty.washington.edu [faculty.washington.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.
One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.
Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
